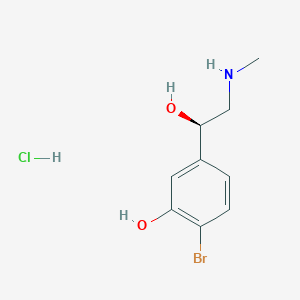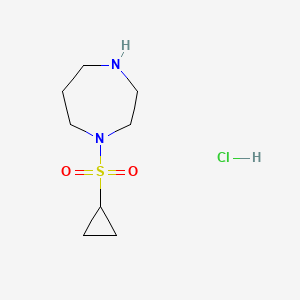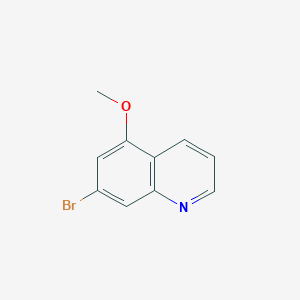
(R)-4-溴苯肾上腺素盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“®-4-Bromo Phenylephrine Hydrochloride” is an adrenergic agent that functions as a β-receptor sympathomimetic drug . It is a selective α1-adrenergic receptor agonist of the phenethylamine class used primarily as a decongestant, as an agent to dilate the pupil, and to increase blood pressure .
Synthesis Analysis
The synthesis of “®-4-Bromo Phenylephrine Hydrochloride” has been reported using a Polymer-supported Corey–Bakshi–Shibata (CBS) catalyst . This method provides an efficient and mild synthetic route to “®-4-Bromo Phenylephrine Hydrochloride”. The reaction sequence commences from 3′-hydroxyacetophenone, which is a readily available starting material .Molecular Structure Analysis
The molecular structure of “®-4-Bromo Phenylephrine Hydrochloride” has been studied using techniques such as differential scanning calorimetry (DSC) to evaluate the possibility of crystal transformation or solvation during the dissolution process .Chemical Reactions Analysis
The chemical reactions of “®-4-Bromo Phenylephrine Hydrochloride” have been studied using spectrophotometric methods . The method is based on the diazotization reaction of sulfacetamide sodium with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt .Physical And Chemical Properties Analysis
“®-4-Bromo Phenylephrine Hydrochloride” is an odorless white microcrystalline powder with a bitter taste . Its molecular weight is 203.66 g/mol . The thermal decomposition processes of “®-4-Bromo Phenylephrine Hydrochloride” in nitrogen and air atmospheres have been investigated .科学研究应用
Thermal Stability and Kinetics
®-4-Bromo Phenylephrine Hydrochloride has been studied for its thermal stability and decomposition kinetics. Research indicates that its thermal decomposition in nitrogen can be divided into three stages, with the first stage being the active decomposition stage . This information is crucial for understanding the compound’s behavior under different storage conditions and for ensuring its stability in pharmaceutical formulations.
Pharmacology and Therapeutics
As an α-adrenoceptor agonist, ®-4-Bromo Phenylephrine Hydrochloride is used in medical applications to treat conditions such as hypotension during anesthesia, supraventricular tachycardia, and mydriasis . Its role in increasing systemic circulation pressure also makes it valuable for managing acute attacks of tetralogy of Fallot.
Formulation of Anti-Cold Medications
This compound is a key ingredient in a new generation of anti-cold drugs that do not contain pseudoephedrine hydrochloride. It’s found in medications like anbenmeimin tablets and phenylephrine hydrochloride-brompheniramine maleate capsules, which are designed to alleviate cold symptoms without the side effects associated with pseudoephedrine .
Cardiovascular Research
In cardiovascular research, ®-4-Bromo Phenylephrine Hydrochloride is used to stimulate myocardial strips and measure slice contraction. It’s also utilized in primary cardiomyocyte culture to show the effect of Kruppel-like factors (KLF) on cardiac hypertrophy . This application is significant for developing treatments for heart diseases and understanding cardiac function.
Molecular Biology Studies
The compound’s interaction with α1-adrenoceptor subtypes makes it a valuable tool in molecular biology for studying receptor binding and signaling pathways. It has different affinities for α1D, α1B, and α1A receptors, which can be leveraged to dissect the roles of these receptors in various physiological processes .
Safety and Handling Protocols
®-4-Bromo Phenylephrine Hydrochloride requires careful handling due to its potential hazards. It’s harmful if swallowed, causes skin and eye irritation, and must be stored under inert gas to prevent degradation. These safety protocols are essential for researchers handling the compound in laboratory settings .
作用机制
Target of Action
The primary target of ®-4-Bromo Phenylephrine Hydrochloride, also known as Phenylephrine, is the alpha-1 adrenergic receptor . This receptor plays a crucial role in the regulation of blood pressure and pupil dilation .
Biochemical Pathways
The action of Phenylephrine involves the stimulation of alpha-1 adrenergic receptors, which leads to the activation of the associated G-proteins. This results in the activation of phospholipase C, which catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C. These events lead to vasoconstriction and pupil dilation .
Pharmacokinetics
Phenylephrine has a bioavailability of 38% through the gastrointestinal tract and is 95% protein-bound . It is metabolized in the liver through oxidative deamination . The onset of action is very rapid when administered intravenously and within 20 minutes when taken orally . The elimination half-life is between 2.1 and 3.4 hours .
Result of Action
The primary result of Phenylephrine’s action is the constriction of both arteries and veins, leading to an increase in blood pressure . It also causes dilation of the pupils and local vasoconstriction . These effects are used to manage hypotension, generally in the surgical setting associated with the use of anesthetics .
Action Environment
The action of Phenylephrine can be influenced by environmental factors such as temperature and atmospheric conditions . For example, thermal decomposition processes of Phenylephrine in nitrogen and air atmospheres have been studied, showing that the compound’s stability can be affected by these conditions . Furthermore, the storage periods of Phenylephrine in selected atmospheres were found to be not less than three years at 298.15 K .
安全和危害
未来方向
The use of “®-4-Bromo Phenylephrine Hydrochloride” in cataract and lens replacement surgery has been reviewed . A new combination of ketorolac, an anti-inflammatory agent, and phenylephrine, a mydriatic agent, has been designed to maintain intraoperative mydriasis and to reduce postoperative pain and irritation from intraocular lens replacement surgery . This medication may be of benefit for use in cataract and lens replacement surgery in the near future .
属性
IUPAC Name |
2-bromo-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)6-2-3-7(10)8(12)4-6;/h2-4,9,11-13H,5H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSYYRQYGQXWJT-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)Br)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)Br)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Bromo Phenylephrine Hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1376920.png)



![tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate](/img/structure/B1376927.png)


![6-bromo-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1376930.png)

![5-Bromothieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B1376934.png)
![1-Hydroxymethyl-6,7-Dihydro-5H,9H-Imidazo[1,5-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1376936.png)
![Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1376937.png)